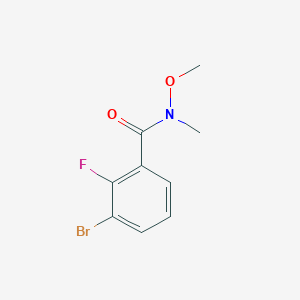

3-bromo-2-fluoro-N-methoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

3-bromo-2-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDVFLJWBACPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C(=CC=C1)Br)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728026 | |

| Record name | 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680610-73-5 | |

| Record name | 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-2-Fluoro-N-Methoxy-N-Methylbenzamide: A Strategic Scaffold in Medicinal Chemistry

Topic: 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide Molecular Weight & Technical Profile Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The molecule 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (CAS 680610-73-5 ) is a specialized Weinreb amide intermediate used critically in the synthesis of polysubstituted aromatic pharmacophores.[1] Its structural utility lies in its "tri-functional" nature: the Weinreb amide moiety allows for controlled acylation (ketone synthesis) or reduction (aldehyde synthesis); the 3-bromo substituent serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura); and the 2-fluoro atom provides metabolic stability and potential for nucleophilic aromatic substitution (

This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this molecule in modern drug development.

Physicochemical Profile

The precise molecular weight and physical constants are essential for stoichiometry in multi-step synthesis.

Table 1: Key Chemical Data

| Property | Value | Notes |

| IUPAC Name | 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide | |

| CAS Number | 680610-73-5 | Verified Catalog Identifier |

| Molecular Formula | ||

| Molecular Weight | 262.08 g/mol | Calculated (Standard Atomic Weights) |

| Exact Mass | 260.9801 Da | Monoisotopic ( |

| Physical State | Solid / Off-white Powder | Typical at RT |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Lipophilic amide |

| LogP (Predicted) | ~1.9 - 2.2 | Moderate lipophilicity |

Molecular Weight Breakdown

-

Carbon (

): -

Hydrogen (

): -

Bromine (

): -

Fluorine (

): -

Nitrogen (

): -

Oxygen (

): -

Total: 262.08 g/mol

Synthetic Protocol: Preparation from Benzoic Acid[4][5]

The most robust route to this intermediate is the coupling of 3-bromo-2-fluorobenzoic acid (CAS 161957-56-8) with N,O-dimethylhydroxylamine hydrochloride .

Reaction Mechanism

The reaction proceeds via the activation of the carboxylic acid using a carbodiimide coupling agent (EDCI) and an additive (HOBt) to suppress racemization (though not applicable here, it prevents N-acylurea side products) and enhance reactivity, followed by nucleophilic attack by the amine.

Validated Experimental Procedure

Scale: 10 mmol (approx. 2.19 g of starting acid)

Reagents:

-

3-Bromo-2-fluorobenzoic acid (1.0 equiv)

-

N,O-Dimethylhydroxylamine HCl (1.2 equiv)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)

-

HOBt (Hydroxybenzotriazole) (1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous) or DCM (Dichloromethane)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, dissolve 3-bromo-2-fluorobenzoic acid (2.19 g, 10 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add DIPEA (5.2 mL, 30 mmol) and stir at

for 10 minutes. -

Coupling Agent: Add EDCI (2.88 g, 15 mmol) and HOBt (2.03 g, 15 mmol). Stir for 30 minutes at

to form the active ester. -

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12 mmol) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting acid spot (

, streaking) should disappear, replaced by a distinct amide spot (

-

-

Workup: Dilute with Ethyl Acetate (100 mL). Wash successively with:

-

1M HCl (2 x 30 mL) – removes unreacted DIPEA and EDCI byproducts.

-

Sat.

(2 x 30 mL) – removes unreacted acid and HOBt. -

Brine (1 x 30 mL).

-

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo. -

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Step-by-step synthesis of the Weinreb amide from its benzoic acid precursor.

Strategic Applications in Drug Discovery

This molecule is rarely the final drug; it is a divergent intermediate . The presence of the Weinreb amide allows for the "clean" synthesis of ketones, avoiding the over-addition problems associated with acid chlorides.

Chemo-Selectivity Logic

-

Weinreb Amide (

): Reacts with Grignard reagents ( -

Bromine (

): Remains intact during the Weinreb ketone synthesis if the temperature is controlled (

Divergent Synthesis Pathways

Caption: The central role of the scaffold in accessing diverse chemical space.

Case Study: Kinase Inhibitor Design

In the development of BRAF or FGFR inhibitors, the 3-bromo position is often coupled to a heteroaryl ring (e.g., pyridine, pyrazole), while the Weinreb amide is converted to a ketone linker that binds to the hinge region of the kinase ATP-binding pocket. The 2-fluoro substituent is critical for locking the conformation of the molecule via intramolecular hydrogen bonding or steric repulsion, often improving potency and selectivity.

References

- Chemical Abstracts Service (CAS).Registry Number 680610-73-5. American Chemical Society. (Accessed 2024).

-

Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

-

Fehrentz, J. A.; Castro, B. (1983). "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids". Synthesis, 1983(8), 676–678. (Protocol basis for EDCI coupling). Link

-

PubChem Compound Summary. "3-bromo-2-fluorobenzoic acid" (CAS 161957-56-8).[2] National Center for Biotechnology Information. Link

Sources

Stability & Technical Guide: 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

[1]

Executive Summary & Compound Identity

3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 680610-73-5 ) is a specialized Weinreb amide building block used primarily in medicinal chemistry for the regioselective synthesis of aryl ketones.[1][2] Its structural stability is defined by the robust

While chemically stable under standard storage conditions, the molecule possesses three distinct reactive centers—the Weinreb amide, the aryl bromide, and the activated aryl fluoride—requiring specific handling protocols to prevent inadvertent degradation or side reactions during synthesis.

| Property | Data |

| CAS Number | 680610-73-5 |

| Molecular Formula | |

| Molecular Weight | 262.08 g/mol |

| Physical State | Solid (White to off-white powder) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |

| Primary Hazard | Irritant (Skin/Eye/Respiratory); Potential light sensitivity (Aryl bromide) |

Physicochemical Stability Profile

Solid-State Stability

In its crystalline form, the compound is kinetically stable. The amide bond resonance stabilizes the molecule against spontaneous hydrolysis.

-

Hygroscopicity: Low. However, storage in a desiccated environment is recommended to prevent moisture-mediated hydrolysis over extended periods.[1]

-

Thermal Stability: Stable up to typical melting ranges (

C). Decomposition may occur at elevated temperatures ( -

Photostability: Moderate Risk. The C-Br bond is susceptible to homolytic cleavage under UV irradiation.[1] Brown discoloration of the white solid indicates photolytic liberation of bromine/radicals.

Solution-State Stability[1]

-

Protic Solvents (MeOH, Water): Stable at neutral pH.

-

Acidic Conditions: Stable to dilute acids at room temperature. Hydrolysis to 3-bromo-2-fluorobenzoic acid occurs only under reflux with strong mineral acids (e.g., 6M HCl).[1]

-

Basic Conditions: Stable to mild bases (

, -

Nucleophilic Attack (

): The 2-fluoro position is activated by the ortho-carbonyl group.[1] In polar aprotic solvents (DMSO, DMF), strong nucleophiles (amines, thiols) can displace the fluoride, even while the amide remains intact.

Mechanistic Degradation & Reactivity Pathways

Understanding the causality of degradation is vital for process control. The molecule displays three primary pathways.

Pathway A: Hydrolysis (Amide Cleavage)

The Weinreb amide is more resistant to hydrolysis than esters but less than simple dialkyl amides. Degradation yields the parent benzoic acid.

-

Mechanism: Nucleophilic attack at the carbonyl carbon by water/hydroxide, followed by expulsion of

-dimethylhydroxylamine.

Pathway B: Nucleophilic Aromatic Substitution ( )

The 2-fluoro substituent is electronically activated by the electron-withdrawing amide group.[1]

-

Risk: High in the presence of primary amines or alkoxides in DMF/DMSO.

-

Product: 3-bromo-2-(substituted)-N-methoxy-N-methylbenzamide.

-

Mitigation: Avoid heating with strong nucleophiles unless this transformation is intended.

Pathway C: Metal-Halogen Exchange (Side Reaction)

During the intended use (reaction with R-Li or Grignards), the 3-bromo position is vulnerable to Lithium-Halogen exchange if the temperature is not strictly controlled.[1]

-

Critical Control: Reactions with organometallics must be conducted at low temperature (

C to

Visualization of Pathways

Figure 1: Reaction and degradation logic. The green path represents the intended synthetic utility; red and yellow paths represent instability risks.

Experimental Protocols

Stability-Indicating HPLC Method

To quantify stability, a gradient HPLC method is required to separate the parent from the benzoic acid (hydrolysis) and des-bromo (photolysis) impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

-

Flow Rate: 1.0 mL/min.

Forced Degradation (Stress Testing) Protocol

Perform these tests to validate storage conditions.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | Dissolve in 0.1N HCl, reflux for 4h. | < 5% degradation (Stable).[1] |

| Base Hydrolysis | Dissolve in 0.1N NaOH, reflux for 4h. | > 10% degradation to Benzoic Acid.[1] |

| Oxidation | Treat with 3% | Stable (Amide/Halogens are resistant). |

| Thermal | Heat solid at 80°C for 7 days. | Stable. |

| Photostability | Expose to 1.2 million lux hours (ICH Q1B).[1] | Potential discoloration; monitor for debromination.[1] |

Standard Synthetic Activation (Grignard Reaction)

This protocol demonstrates the stability of the tetrahedral intermediate.

-

Setup: Flame-dried flask, Argon atmosphere.

-

Dissolution: Dissolve 1.0 eq of amide in anhydrous THF (0.2 M). Cool to

C. -

Addition: Add 1.2 eq of Phenylmagnesium Bromide dropwise.

-

Note: The solution will turn yellow/orange. The stable chelated intermediate prevents double addition.

-

-

Quench: Pour into 1M HCl/Ice. This hydrolyzes the intermediate to the ketone.[3]

Handling & Storage Guidelines

Storage[1][8]

-

Temperature: Refrigerate (

C) for long-term storage. Room temperature is acceptable for active use (< 3 months). -

Atmosphere: Store under Nitrogen or Argon if possible, though not strictly pyrophoric.

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.[1]

Safety (EHS)

-

GHS Classification: Warning.

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin/eye irritation.

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Sigma-Aldrich. (n.d.).[1] 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide Product Sheet. Retrieved from (Search CAS: 680610-73-5).[1]

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

BLD Pharm. (n.d.). Material Safety Data Sheet (MSDS) - 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide. Retrieved from .

- Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507.

- ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.

Sources

- 1. 198967-24-7|2-Fluoro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. 2918910-11-7|3-Bromo-2,4-difluoro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 3. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]

An In-depth Technical Guide to the N-methoxy-N-methylamide (Weinreb Amide) Group: Functionality, Mechanism, and Application

Abstract

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, represents a cornerstone functional group in modern organic synthesis. Its unique reactivity profile has established it as an indispensable tool for the controlled and high-yield synthesis of ketones and aldehydes from carboxylic acid derivatives. This guide provides an in-depth exploration of the core function of the Weinreb amide, delving into the mechanistic underpinnings of its remarkable stability and selectivity. We will examine the causality behind its widespread adoption over traditional acylating agents, present detailed, field-proven experimental protocols, and discuss its broad applications in complex molecule synthesis, a critical aspect for researchers in drug development and materials science.

The Challenge of Controlled Acylation: Overcoming the Over-addition Problem

A fundamental transformation in organic chemistry is the reaction of a carboxylic acid derivative with an organometallic reagent to form a ketone. However, traditional acylating agents like esters and acid chlorides are often plagued by a significant side reaction: over-addition.[1][2] The ketone product formed in the initial step is typically more reactive than the starting material towards the highly nucleophilic organometallic reagent.[3] This leads to a second nucleophilic attack on the newly formed ketone, resulting in the formation of a tertiary alcohol as an often-undesired byproduct.[1] Controlling the stoichiometry of the nucleophile can be challenging and often fails to prevent this outcome.[1]

The Weinreb amide, first introduced by Steven M. Weinreb and Steven Nahm in 1981, provides an elegant solution to this longstanding problem.[1] Its core function is to act as a robust acylating agent that reliably stops the reaction at the ketone (or aldehyde) stage, completely circumventing the issue of over-addition.[1][2][4]

The Mechanistic Heart of the Weinreb Amide: The Stable Chelated Intermediate

The unique behavior of the Weinreb amide stems from its ability to form a stable tetrahedral intermediate upon reaction with an organometallic reagent (e.g., Grignard or organolithium reagents).[5][6] This stability is the key to its function and the primary reason for its utility.

The proposed mechanism proceeds as follows:

-

Nucleophilic Attack: The organometallic reagent (R'-M) attacks the electrophilic carbonyl carbon of the Weinreb amide.

-

Formation of a Chelated Intermediate: This attack forms a tetrahedral intermediate. Crucially, the metal cation (Li⁺ or MgX⁺) is strongly chelated by both the carbonyl oxygen and the adjacent N-methoxy oxygen.[5][6][7]

-

Intermediate Stability: This five-membered chelate ring is remarkably stable under the anhydrous reaction conditions and does not readily collapse to release the ketone.[3][6][8] This prevents the formation of the highly reactive ketone in the presence of unreacted organometallic reagent, thereby inhibiting any over-addition.[6]

-

Controlled Collapse: Upon aqueous acidic workup, the chelate is broken, and the stable intermediate hydrolyzes to cleanly afford the desired ketone.[7]

Synthesis of Weinreb Amides: Preparing the Precursor

Weinreb amides are readily prepared from common carboxylic acid derivatives. The most prevalent method utilizes the commercially available salt N,O-dimethylhydroxylamine hydrochloride.[1][2] This reagent can be coupled with carboxylic acids, acid chlorides, or esters using a variety of standard methods.[1][9]

Common Synthetic Routes:

-

From Acid Chlorides: This is often the most direct route, involving the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine.[1][10]

-

From Carboxylic Acids: Direct coupling of a carboxylic acid requires an activating agent. A wide array of peptide coupling reagents (e.g., DCC, EDC, BOP) are effective for this transformation.[1][9][11]

-

From Esters: Esters can be converted to Weinreb amides using reagents like trimethylaluminum (AlMe₃) or by activating the N,O-dimethylhydroxylamine with a non-nucleophilic Grignard reagent such as isopropyl magnesium chloride prior to addition of the ester.[1]

Detailed Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol employs a standard peptide coupling agent for the direct conversion of a carboxylic acid to a Weinreb amide.

Materials:

-

Carboxylic Acid (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid and dissolve it in anhydrous DCM.

-

Add N,O-dimethylhydroxylamine hydrochloride, followed by the coupling agent HATU.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add DIPEA dropwise to the stirred suspension. The reaction is often exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.

Synthetic Applications: A Versatile Intermediate

The primary utility of the Weinreb amide is in the synthesis of ketones and aldehydes, transformations that are crucial in the construction of complex molecules, including numerous natural products and pharmaceuticals.[1]

Ketone Synthesis

As previously described, the reaction of a Weinreb amide with a wide array of Grignard reagents or organolithium compounds provides the corresponding ketone in high yield. The reaction is highly chemoselective and tolerates a wide variety of other functional groups in the molecule.[7][12]

| Starting Material (R-group) | Organometallic Reagent | Product | Typical Yield |

| Phenyl | Phenylmagnesium bromide | Benzophenone | >90% |

| Cyclohexyl | Methyllithium | Acetylcyclohexane | ~85% |

| Benzyl | Ethylmagnesium bromide | 1-Phenyl-2-butanone | >90% |

| 3-Bromophenyl | n-Butyllithium | 1-(3-Bromophenyl)pentan-1-one | ~80% |

Aldehyde Synthesis

In addition to ketone synthesis, Weinreb amides serve as excellent precursors for aldehydes via reduction.[1][13] Common reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) reduce the amide to the corresponding aldehyde.[2] The same stabilizing chelated intermediate is formed, which prevents over-reduction to the primary alcohol.[6] This method is one of the most reliable for converting a carboxylic acid to an aldehyde.[14]

Detailed Protocol 2: Synthesis of a Ketone from a Weinreb Amide

Materials:

-

Weinreb Amide (1.0 eq)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the Weinreb amide in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent dropwise via syringe over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M aqueous HCl at 0 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the pure ketone.

Scientific Integrity: A Self-Validating System

The reliability of the Weinreb amide protocol is a testament to its well-understood mechanism. The inherent stability of the chelated intermediate provides a self-validating system where the reaction's progression is intrinsically controlled.

| Feature | Causality and Advantage | Potential Limitation |

| Selectivity | The stable five-membered chelated intermediate prevents the premature formation of the ketone, thus completely inhibiting over-addition by nucleophiles.[2][3] | In rare cases with highly basic, sterically hindered reagents, E2-type elimination can occur, leading to N-methylamide byproducts. |

| Stability | Weinreb amides are generally stable, often crystalline solids that can be purified by chromatography and stored for long periods without degradation.[2][5] | The N-O bond can be susceptible to cleavage under certain reductive conditions not typical for ketone synthesis.[15] |

| Versatility | The methodology is compatible with a vast range of carboxylic acids and organometallic reagents (alkyl, vinyl, aryl, and alkynyl). It also tolerates most common functional groups.[2][7] | The carbonyl group is less electrophilic than an acid chloride, requiring strongly nucleophilic reagents like organolithiums or Grignards.[16] |

| Mild Conditions | Reactions are typically run at low temperatures (e.g., -78 °C to 0 °C), which is beneficial for substrates with sensitive functional groups.[2] | Requires strictly anhydrous conditions due to the high reactivity of the organometallic reagents. |

Conclusion

The N-methoxy-N-methylamide group is a privileged functional handle in organic synthesis that provides a robust and highly selective method for the preparation of ketones and aldehydes.[15] Its function is rooted in the formation of a uniquely stable, chelated tetrahedral intermediate that effectively halts the reaction at the desired carbonyl oxidation state. This elegant mechanistic feature solves the pervasive problem of over-addition encountered with other acylating agents. The operational simplicity, high yields, and broad substrate scope have cemented the Weinreb amide's role as an essential tool for chemists, particularly in the fields of pharmaceutical and natural product synthesis where precise control over chemical transformations is paramount.[1]

References

-

Murphy, J. A., Commeureuc, A. G. J., Snaddon, T. N., McGuire, T. M., Khan, T. A., Hisler, K., Dewis, M. L., & Carling, R. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. [Link]

-

Wikipedia. (2023). Weinreb ketone synthesis. [Link]

-

Mohammed, S. K., & Ahmed, K. J. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

-

chemie.de. (n.d.). Weinreb (ketone synthesis). [Link]

-

Roe, B. M., & Riebli, P. (1997). Parallel Synthesis of Aldehydes and Ketones Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 62(12), 4197–4205. [Link]

-

Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group, Harvard University. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. [Link]

-

TutorChase. (n.d.). How do you prepare a Weinreb amide? [Link]

-

Balasubramaniam, S., & Aidhen, I. S. (2008). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Synthesis, 2008(23), 3707-3738. [Link]

-

Mohammed, S., & Maher, K. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6). [Link]

-

Chemistry : The Mystery of Molecules. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Video]. YouTube. [Link]

-

Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. [Link]

-

NotEvans. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]

-

Supreme Science. (2013, March 17). What IS the Weinreb Amide? [Video]. YouTube. [Link]

-

Pye, D. R., & Krska, S. W. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 22(8), 1319. [Link]

-

Mori, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48119–48128. [Link]

-

Balasubramaniam, S., & Aidhen, I. S. (2008). Weinreb Amides in Organic Synthesis. Synthesis, 2008(23), 3707-3738. [Link]

-

Sibi, M. P. (2001). Chemistry of N-Methoxy-N-Methylamides. Applications in Synthesis. A Review. Organic Preparations and Procedures International, 33(1), 1-81. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 10. Weinreb (ketone synthesis) [quimicaorganica.org]

- 11. tutorchase.com [tutorchase.com]

- 12. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Reaction of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide with Organolithium Reagents

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the reaction of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide, a versatile synthetic intermediate, with various organolithium reagents. As a classic Weinreb-Nahm amide, this substrate is designed for the controlled synthesis of ketones, which are pivotal building blocks in pharmaceutical and agrochemical research.[1][2] This document elucidates the core reaction mechanism, explores the critical chemoselectivity challenges posed by the substrate's unique functionalities—namely, the potential for directed ortho-metalation (DoM) and halogen-metal exchange—and offers field-proven protocols to steer the reaction toward the desired ketone products. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic transformation with precision and high yield.

Introduction: The Strategic Value of the Weinreb Amide

The Weinreb-Nahm amide (N-methoxy-N-methylamide) is a cornerstone of modern organic synthesis for its ability to react with potent organometallic reagents, such as organolithiums and Grignard reagents, to produce ketones with exceptional control.[3][4] Unlike reactions with other acylating agents like esters or acid chlorides, the Weinreb amide methodology effectively prevents the common side reaction of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone to yield a tertiary alcohol.[3]

The substrate in focus, 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide, is a trifunctional handle for molecular construction. The Weinreb amide directs ketone formation, the aryl bromide provides a site for subsequent cross-coupling reactions, and the ortho-fluorine atom influences the electronic properties and conformational behavior of the molecule. Understanding the interplay of these groups is paramount for achieving the desired synthetic outcome.

The Underlying Chemistry: A Tale of Three Competing Pathways

The reaction of an organolithium reagent (R-Li) with 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide is a study in chemoselectivity. The choice of reagent, temperature, and solvent dictates the dominant reaction pathway. Researchers must navigate three potential outcomes:

-

Nucleophilic Acyl Addition (The Desired Pathway): The organolithium acts as a nucleophile, attacking the amide carbonyl to form the target ketone after workup.

-

Directed ortho-Metalation (DoM): The organolithium acts as a strong base, deprotonating the aromatic ring at the position ortho to a directing metalation group (DMG). Both the Weinreb amide and the fluorine atom can act as DMGs, making the C6 position susceptible to lithiation.[5][6]

-

Halogen-Metal Exchange: A kinetically fast process where the organolithium reagent swaps its lithium atom for the bromine atom on the aromatic ring, creating a new aryllithium species.[7]

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Experimental Considerations and Reagent Selection

Achieving high selectivity for ketone formation requires careful control of reaction parameters. The choice of organolithium reagent is the most critical factor.

| Organolithium Reagent | Typical Temp. | Primary Outcome | Causality and Field-Proven Insights |

| n-Butyllithium (n-BuLi) | -78 °C | Ketone Addition | The workhorse reagent. At -78 °C in THF, its nucleophilicity dominates over its basicity, favoring attack at the carbonyl. Slow addition is key to prevent localized heating. |

| sec-Butyllithium (s-BuLi) | -78 °C | Ketone / DoM | More basic and sterically hindered than n-BuLi. The risk of competitive deprotonation at the C6 position increases. Often used with TMEDA to promote DoM. [8] |

| tert-Butyllithium (t-BuLi) | -100 to -78 °C | Halogen-Metal Exchange | Extremely basic and kinetically fast. It preferentially undergoes Br-Li exchange even at very low temperatures. [7]Avoid t-BuLi if ketone formation is the goal. |

| Phenyllithium (PhLi) | -78 to -40 °C | Ketone Addition | Less basic than alkyllithiums, making it an excellent nucleophile for this reaction with minimal risk of side reactions. |

| Lithium Diisopropylamide (LDA) | -78 °C | Directed ortho-Metalation | A strong, non-nucleophilic base. It will almost exclusively deprotonate the C6 position, leaving the Weinreb amide untouched. [9]Ideal for functionalizing the ortho position. |

Protocol 1: Synthesis of 1-(3-bromo-2-fluorophenyl)pentan-1-one

This protocol details the standard procedure for nucleophilic addition using n-butyllithium.

Objective: To synthesize 1-(3-bromo-2-fluorophenyl)pentan-1-one via nucleophilic acyl substitution.

Materials:

-

3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (1.0 eq)

-

n-Butyllithium (1.6 M in hexanes, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Oven-dried, two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath (-78 °C)

Procedure:

-

Setup: Assemble the reaction flask under an inert atmosphere of nitrogen or argon. Add 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (e.g., 2.62 g, 10.0 mmol) and dissolve it in anhydrous THF (e.g., 50 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add n-butyllithium (1.1 eq, 6.9 mL of 1.6 M solution) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.

-

Scientist's Note: Slow addition is critical to dissipate heat and prevent side reactions. A slight yellow color may persist upon completion of the addition.

-

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.

-

Quenching: After 1 hour, slowly quench the reaction by adding saturated aqueous NH₄Cl solution (e.g., 20 mL) dropwise at -78 °C. Allow the mixture to warm to room temperature.

-

Work-up:

-

Transfer the mixture to a separatory funnel and add water (30 mL) and ethyl acetate (50 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.

Protocol 2: Synthesis of the Starting Material

This protocol describes the preparation of the title Weinreb amide from its corresponding carboxylic acid.

Caption: Workflow for the synthesis of the Weinreb amide.

Objective: To synthesize 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide.

Procedure (adapted from similar preparations)[10]:

-

To a solution of 3-bromo-2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM) or N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.5 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the reaction at room temperature for 12-16 hours.

-

Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

-

Perform standard aqueous work-up, dry the organic phase, and concentrate.

-

Purify by flash column chromatography to obtain the pure Weinreb amide.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low yield of ketone | 1. Incomplete reaction. 2. Moisture in reagents/glassware quenching the organolithium. 3. Temperature too high during addition. | 1. Increase reaction time or equivalents of R-Li. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Maintain temperature at -78 °C and add R-Li slowly. |

| Formation of tertiary alcohol | Over-addition due to premature collapse of the tetrahedral intermediate. | This is rare with Weinreb amides but can occur if the reaction is allowed to warm significantly before quenching. Ensure the reaction is quenched at low temperature. |

| Presence of debrominated product | Halogen-metal exchange occurred. | The organolithium reagent used was too basic (e.g., t-BuLi). Use n-BuLi or PhLi. Ensure the temperature is kept strictly at -78 °C. |

| Presence of ortho-substituted product | Directed ortho-metalation occurred. | The organolithium reagent was too basic (e.g., s-BuLi). Use n-BuLi. Avoid additives like TMEDA which promote DoM. |

References

- ChemicalBook. (n.d.). 3-Bromo-2-methylbenzaldehyde synthesis.

- Organic Chemistry Portal. (n.d.). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction.

- chemeurope.com. (n.d.). Weinreb ketone synthesis.

- Chem-Impex. (n.d.). 3-Bromo-2-fluorobenzaldehyde.

- Supporting Information. (n.d.). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides.

- University of Michigan. (n.d.). Directed (ortho) Metallation.

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 7, 2026, from [Link]

-

Beak, P., & Brown, R. A. (1982). The ortho lithiation of tertiary benzamides. The Journal of Organic Chemistry, 47(1), 34-46. [Link]

- ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide synthesis.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). The Role of 3-Bromo-2-fluorobenzaldehyde in Modern Agrochemical Synthesis.

-

Comins, D. L., & Brown, J. D. (1984). Asymmetric synthesis of optically active phthalides via ortho-lithiation and cyclization of chiral N-monosubstituted benzamides. Journal of the Chemical Society, Perkin Transactions 1, 2219-2222. [Link]

- Chemistry Student. (2025, December 4). Weinreb ketone synthesis. YouTube.

-

Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Asymmetric synthesis of optically active phthalides via ortho-lithiation and cyclization of chiral N-monosubstituted benzamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

Application Note: Chemoselective Functionalization of 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

[1]

Executive Summary

The scaffold 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Its tri-functional architecture—comprising a Weinreb amide, an aryl bromide, and an aryl fluoride—offers three distinct vectors for diversification. However, this density of reactive groups presents a significant chemoselectivity challenge.

This guide provides validated protocols to selectively engage the aryl bromide (via Pd-catalysis) or the Weinreb amide (via nucleophilic acyl substitution) without cross-reactivity.[1] By understanding the kinetic hierarchy of these functional groups, researchers can program sequential bond-forming events to access complex biaryl ketones and functionalized benzamides.

Molecular Architecture & Reactivity Profiling

To control chemoselectivity, one must first map the electronic and steric environment of the substrate.

| Position | Functional Group | Reactivity Mode | Kinetic Hierarchy |

| C-1 | Weinreb Amide | Electrophile (Nucleophilic Acyl Substitution) | High reactivity toward Grignards ( |

| C-2 | Fluorine | Electronic Modulator / Directing Group | Low reactivity ( |

| C-3 | Bromine | Electrophile (Cross-Coupling) / Nucleophile Precursor (Li-Exchange) | High reactivity toward Pd(0); High reactivity toward |

The Chemoselectivity Conflict

The primary conflict arises between the C-Br bond and the Weinreb Amide .

-

Organolithiums (

-BuLi): Preferentially attack the C-Br bond (Halogen-Lithium Exchange) at -

Grignard Reagents (RMgX): Preferentially attack the Weinreb Amide to form ketones at

, as Mg-Halogen exchange is kinetically slower than carbonyl addition [2].[1] -

Palladium Catalysts: Exclusively target the C-Br bond for oxidative addition, leaving the amide intact [3].

Decision Logic & Workflow

The following flowchart illustrates the decision logic required to select the correct protocol based on the desired structural outcome.

Figure 1: Chemoselective divergence pathways.[1] Path A utilizes the C-Br bond; Path B utilizes the C=O bond; Path C utilizes the C-Br bond as a nucleophilic handle.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C-3 position with an aryl group while preserving the Weinreb amide.[1]

Mechanistic Insight

Weinreb amides are remarkably stable under basic, aqueous Suzuki conditions.[1] The steric bulk of the N-methoxy-N-methyl group prevents hydrolysis. The 2-fluoro substituent may slightly retard oxidative addition due to sterics, so a robust bidentate ligand (dppf) is recommended over

Materials

-

Substrate: 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

-

Catalyst:

(3-5 mol%)[1] -

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology

-

Degassing: Charge a reaction vial with the substrate, boronic acid, base, and Pd catalyst. Seal the vial. Evacuate and backfill with Argon (

) to remove -

Solvation: Add degassed 1,4-Dioxane and water via syringe.

-

Reaction: Heat the mixture to

for 4–12 hours. Monitor by LC-MS.[1][2]-

QC Check: Look for the disappearance of the bromide (M+) and appearance of the biaryl product. The Weinreb amide mass fragment (

) should be visible.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc). The Weinreb amide is polar; expect elution around 30-50% EtOAc.[1]

Protocol B: Chemoselective Ketone Synthesis

Objective: Convert the Weinreb amide to a ketone using a Grignard reagent without disturbing the aryl bromide.

Mechanistic Insight

The success of this reaction relies on the formation of a stable five-membered chelate between the magnesium and the amide oxygens. This tetrahedral intermediate collapses only upon acidic quench, preventing double addition (alcohol formation).

-

Critical Control: Temperature must be kept at

. Higher temperatures (

Materials

-

Substrate: 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (1.0 equiv)

-

Reagent: Aryl/Alkyl Grignard (

, -

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and cool under Argon. Add the substrate and anhydrous THF.

-

Cooling: Cool the solution to

(Ice/Water bath). -

Addition: Add the Grignard reagent dropwise over 10–15 minutes.

-

Note: A slight color change (often yellow to orange) indicates the formation of the magnesium chelate.

-

-

Incubation: Stir at

for 1–2 hours.-

QC Check: TLC should show consumption of starting material. Do not let the reaction warm to RT if the bromide is sensitive.

-

-

Quench (Critical): Pour the cold reaction mixture into vigorously stirring

or saturated -

Workup: Extract with

or EtOAc.[1] Wash with brine.

Protocol C: Lithium-Halogen Exchange (The "Switch")

Objective: Use the C-Br bond as a nucleophile handle to introduce electrophiles (e.g., aldehydes,

Mechanistic Insight

At

Step-by-Step Methodology

-

Setup: Dissolve substrate in anhydrous THF under Argon. Cool to

(Dry Ice/Acetone).[1] -

Exchange: Add

-BuLi (1.05 equiv) dropwise down the side of the flask. Stir for 15–30 minutes at -

Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dropwise.

-

Warming: Allow to warm to RT slowly over 2 hours.

-

Quench: Standard aqueous workup.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield in Suzuki | Protodebromination (H replaces Br) | Solvent is "wet" or reaction runs too long.[1] Use fresh anhydrous dioxane; reduce time. |

| Over-addition (Tertiary Alcohol) | Chelate instability | Ensure temperature is |

| Scrambled Products (Protocol B) | Mg-Halogen Exchange | Use |

References

-

Bailey, W. F.; Patricia, J. J. "The Mechanism of Lithium-Halogen Exchange."[3] J. Organomet.[1][3] Chem.1988 , 352,[3] 1. Link[1]

-

Colomer, I.; Chamberlain, A. E. R.; Haughey, M. B.; Donohoe, T. J. "Hexafluoroisopropanol as a Bi-functional Solvent in Grignard Additions to Weinreb Amides." Nat. Rev. Chem.[1]2017 , 1, 0088. Link

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1]1995 , 95, 2457–2483. Link

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Lett.[1][3]1981 , 22, 3815–3818. Link

3-bromo-2-fluoro-N-methoxy-N-methylbenzamide as an intermediate in drug discovery

Application Note: Strategic Utilization of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide in Modular Drug Discovery

Executive Summary

In modern medicinal chemistry, 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (CAS 749927-69-3) serves as a high-value "linchpin" intermediate. Its structural utility is derived from three orthogonal reactive sites:

-

The Weinreb Amide: Enables the controlled synthesis of ketones or aldehydes without over-addition of nucleophiles.[1]

-

The Aryl Bromide (C3): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.[2]

-

The Ortho-Fluorine (C2): Provides metabolic stability and conformational bias (ortho-effect) often critical for kinase inhibitor potency.[2]

This guide outlines the optimized synthesis of this intermediate and details protocols for its divergent application in generating complex pharmacophores.

Synthesis Protocol: Preparation from Acid Precursor

While acid chloride formation is possible, the use of peptide coupling agents is recommended for bench-scale synthesis to minimize racemization (if chiral centers were present nearby) and avoid harsh thionyl chloride conditions that might affect sensitive downstream functional groups.[1][2]

Target Molecule: 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide Precursor: 3-bromo-2-fluorobenzoic acid

Materials

-

3-bromo-2-fluorobenzoic acid (1.0 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[2]

-

HATU or EDCI (1.2 equiv)[2]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

-

Solvent: Anhydrous DMF or DCM[2]

Step-by-Step Procedure

-

Activation: Charge a round-bottom flask with 3-bromo-2-fluorobenzoic acid and anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir at room temperature (RT) for 10 minutes.

-

Coupling: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow.[1][2] Stir for 15 minutes to form the activated ester.

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv). The excess base (DIPEA) will liberate the free amine in situ.[1]

-

Reaction: Stir at RT for 3–16 hours. Monitor by LCMS (Target Mass: ~262/264 amu for Br isotopes).[2]

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with:

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 85–95% QC Check: ¹H NMR (CDCl₃) should show characteristic N-OMe (~3.5 ppm) and N-Me (~3.3 ppm) singlets.[2]

Application A: Chemoselective Ketone Synthesis

The primary utility of this intermediate is the "Weinreb Ketone Synthesis."[1][4] Unlike esters, the Weinreb amide forms a stable 5-membered chelate with the metal nucleophile, preventing the collapse of the tetrahedral intermediate until acidic quench.[1][2]

Mechanism: The Mg of the Grignard reagent coordinates between the carbonyl oxygen and the methoxy oxygen.[1] This stability prevents the attack of a second equivalent of Grignard.[1]

Protocol: Grignard Addition

-

Substrate: 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide

-

Reagent: R-MgBr (e.g., Phenylmagnesium bromide)[2]

-

Setup: Flame-dry a flask under Argon. Dissolve the Weinreb amide in anhydrous THF (0.1 M). Cool to 0°C .[1][2][5]

-

Addition: Add R-MgBr (1.2 to 1.5 equiv) dropwise over 10 minutes.

-

Monitoring: Stir at 0°C for 1 hour. If conversion is slow, warm to RT.

-

Critical Check: Ensure no reaction occurs at the C3-Bromine. Grignards generally do not effect Mg-Halogen exchange on aryl bromides at 0°C/RT without a catalyst.

-

-

Quench: Pour into cold 1M HCl. This step breaks the N-O-Metal chelate and releases the ketone.

-

Isolation: Extract with EtOAc.

Application B: Orthogonal Cross-Coupling (Suzuki-Miyaura)

The C3-Bromine allows this molecule to serve as an electrophile in Pd-catalyzed couplings. This can be performed before or after ketone formation, though performing it on the amide (before) is often preferred to avoid side reactions with the ketone carbonyl.[1][2]

Protocol: Suzuki Coupling

-

Substrate: 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide

-

Partner: Aryl Boronic Acid (R-B(OH)₂)[2]

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)[2]

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)[2]

-

Solvent: Dioxane/Water (4:1)[2]

-

Degassing: Sparge solvents with Nitrogen for 15 mins.

-

Reaction: Combine substrate, boronic acid, base, and catalyst.[1][2][6] Heat to 80–90°C for 4–12 hours.

-

Observation: The Weinreb amide is stable to these basic, aqueous conditions.

Strategic Workflow & Decision Logic

The following diagram illustrates the "Hub" nature of this intermediate. The researcher must decide the order of operations based on the stability of the R-groups.

Caption: Divergent synthesis workflow. Route B is generally preferred to establish the carbon skeleton before introducing the reactive ketone functionality.[1]

Technical Data Summary

| Property | Value | Note |

| CAS Number | 749927-69-3 | |

| Molecular Formula | C₈H₇BrFNO₂ | |

| Molecular Weight | 262.05 g/mol | Distinct Br isotope pattern (1:[3]1) in MS |

| Physical State | White to off-white solid | |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; keep dry |

| Solubility | DMSO, DCM, MeOH, EtOAc | Poor water solubility |

| Key Reactivity | Electrophilic (Amide), Electrophilic (Ar-Br) | Ortho-F increases carbonyl electrophilicity |

Troubleshooting & Optimization

-

Problem: Low Yield in Grignard Step.

-

Problem: Bis-addition (Formation of Tertiary Alcohol).

-

Problem: Scrambling of Halogens.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[2] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1][2] Link

-

Murphy, J. A., et al. "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction."[2] Organic Letters, 2005 , 7(7), 1427–1429.[1][2][4] Link[2]

-

ChemicalBook. "4-Bromo-2-fluoro-N-methylbenzamide Synthesis Protocols (Analogous Chemistry)." Link

-

BenchChem. "Suzuki Coupling Protocols for Fluorinated Benzophenones." Link

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. echemi.com [echemi.com]

- 4. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

Application Note & Protocol: One-Pot Synthesis of Ketones from 3-Bromo-2-fluorobenzoic Acid

Introduction: Streamlining Ketone Synthesis in Drug Discovery

Ketones are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[1] Their synthesis is a cornerstone of organic chemistry. Traditional methods for preparing ketones, such as Friedel-Crafts acylation or the reaction of organometallic reagents with carboxylic acid derivatives, often involve multiple steps, harsh conditions, and limited functional group tolerance.[2][3] One-pot syntheses, which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[4][5] This application note details a robust and versatile one-pot protocol for the synthesis of ketones from the readily available starting material, 3-bromo-2-fluorobenzoic acid, via a palladium-catalyzed decarboxylative cross-coupling reaction. This approach circumvents the need for pre-activation of the carboxylic acid and offers a broad substrate scope, making it highly valuable for researchers in drug development and medicinal chemistry.

Theoretical Framework: The Power of Decarboxylative Cross-Coupling

Decarboxylative cross-coupling has emerged as a powerful tool in modern organic synthesis.[6] These reactions involve the coupling of a carboxylic acid with an organic halide, proceeding with the extrusion of carbon dioxide (CO₂).[6] A key advantage of this methodology is the use of carboxylic acids as stable, readily available, and often inexpensive starting materials, bypassing the often sensitive and difficult-to-prepare organometallic reagents typically used in traditional cross-coupling reactions.[6]

The general mechanism for a palladium-catalyzed decarboxylative cross-coupling reaction is depicted below. The cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium catalyst. Concurrently, the carboxylic acid substrate undergoes decarboxylation, often facilitated by a silver or copper salt, to generate an organometallic intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to furnish the desired ketone and regenerate the active palladium catalyst.

Reaction Mechanism

Caption: Fig. 1: Simplified Catalytic Cycle

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the one-pot synthesis of a variety of ketones from 3-bromo-2-fluorobenzoic acid and a suitable organoboron coupling partner.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| 3-Bromo-2-fluorobenzoic acid | ≥98% | Commercially available | |

| Arylboronic acid | ≥98% | Commercially available | Substrate scope can be explored |

| Palladium(II) acetate (Pd(OAc)₂) | ≥99% | Commercially available | Catalyst precursor |

| Triphenylphosphine (PPh₃) | ≥99% | Commercially available | Ligand |

| Potassium carbonate (K₂CO₃) | ≥99% | Commercially available | Base |

| Copper(I) iodide (CuI) | ≥99% | Commercially available | Co-catalyst for decarboxylation |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially available | Reaction solvent, ensure dryness |

| Diethyl ether | ACS Grade | Commercially available | For extraction |

| Saturated aqueous sodium bicarbonate | Prepared in-house | For workup | |

| Brine | Prepared in-house | For workup | |

| Anhydrous magnesium sulfate (MgSO₄) | Commercially available | For drying |

Instrumentation

-

Magnetic stirrer with heating capabilities

-

Schlenk line or inert atmosphere glovebox

-

Round-bottom flasks and condensers

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Workflow

Caption: Fig. 2: Experimental Workflow

Detailed Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-2-fluorobenzoic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ketone.

Trustworthiness and Self-Validation

The success of this one-pot synthesis relies on several key factors that serve as internal validation checks:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strictly inert atmosphere is crucial for catalytic activity. The reaction will likely fail or give poor yields if this condition is not met.

-

Anhydrous Conditions: The organoboron reagents can be sensitive to moisture. The use of anhydrous solvent is recommended to ensure the stability and reactivity of the coupling partners.

-

Complete Decarboxylation: The evolution of CO₂ is a key feature of this reaction. While not always easily observable, the complete consumption of the starting benzoic acid derivative, as monitored by TLC, indicates successful decarboxylation and coupling.

-

Stoichiometry of Base: A sufficient amount of base is required to facilitate the catalytic cycle. The use of at least two equivalents of potassium carbonate is recommended.

Conclusion

The described one-pot protocol for the synthesis of ketones from 3-bromo-2-fluorobenzoic acid offers a highly efficient and practical alternative to traditional multi-step methods. By leveraging the principles of palladium-catalyzed decarboxylative cross-coupling, this methodology provides access to a diverse range of functionalized ketones in a single, streamlined operation. This approach is particularly well-suited for applications in drug discovery and process development where time and resource efficiency are paramount.

References

- One-pot synthesis of a-bromoesters and ketones from b-ketoesters and diketones using supported reagents system.ElectronicsAndBooks.

- Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride.Organic Chemistry Portal.

- Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation.AZoM.

- Synthesis of ketones from carboxylic acids.ResearchGate.

- Decarboxylative cross-coupling.Wikipedia.

- Upgrading ketone synthesis direct from carboxylic acids and organohalides.PMC - NIH.

- Organic Chemistry – Specific Name Reactions.Unknown Source.

Sources

- 1. researchgate.net [researchgate.net]

- 2. kvmwai.edu.in [kvmwai.edu.in]

- 3. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. azom.com [azom.com]

- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

cleavage of N-O bond in 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide

Subject: Cleavage of N-O bond in 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide Ticket ID: WA-3Br2F-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary & Molecule Analysis

Welcome to the Technical Support Center. You are working with 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide , a highly functionalized Weinreb amide.

Substrate Analysis:

-

Weinreb Motif (N-OMe, N-Me): Designed for the controlled synthesis of ketones or aldehydes via stable metal-chelated intermediates.

-

Ortho-Fluorine (2-F): Electron-withdrawing. Increases the electrophilicity of the carbonyl carbon, making this substrate more reactive to nucleophiles than a standard benzamide. It also introduces steric bulk close to the reaction center.

-

Meta-Bromine (3-Br): A critical handle for future cross-coupling (Suzuki/Buchwald). Crucial Warning: This moiety is sensitive to Lithium-Halogen exchange. Avoid using t-BuLi or warm organolithium conditions.

Defining "Cleavage": In Weinreb chemistry, "N-O bond cleavage" refers to two distinct synthetic pathways. Select the module below that matches your target outcome:

| Target Product | Reaction Type | Mechanism | Go To |

| Aldehyde (Ar-CHO) | Reductive Cleavage | Hydride addition | Module A |

| Ketone (Ar-COR) | Nucleophilic Substitution | Organometallic addition | Module B |

| Amide (Ar-CONHMe) | N-O Bond Lysis | Reductive scission of the O-Me bond (retaining Nitrogen). | Module C |

Module A: Synthesis of Aldehydes (Reductive Cleavage)

Goal: Convert the Weinreb amide to 3-bromo-2-fluoro-benzaldehyde.

The Protocol (DIBAL-H Method)

We recommend Diisobutylaluminum hydride (DIBAL-H) over LiAlH₄ for this substrate. The 2-fluoro substituent makes the carbonyl highly reactive; LiAlH₄ is often too aggressive and can lead to over-reduction to the benzyl alcohol or defluorination side products.

Step-by-Step Guide:

-

Solvent: Anhydrous THF or Toluene (0.1 M concentration).

-

Temperature: Cool to -78 °C . Note: Standard Weinreb reductions are often done at 0 °C, but the electron-deficient nature of your fluorinated ring requires cryogenic conditions to prevent over-reaction.

-

Addition: Add DIBAL-H (1.2 equiv) dropwise over 30 minutes.

-

The "Magic" State: Stir for 1-2 hours. The reaction pauses at the Stable Tetrahedral Intermediate (see Diagram 1 below). The N-O bond does not break yet.

-

Quench (The Actual Cleavage): Pour into a saturated solution of Rochelle’s salt (Potassium sodium tartrate) or dilute HCl. This hydrolyzes the intermediate, cleaving the N-O bond and releasing the aldehyde.

Troubleshooting Module A

Q: I isolated the benzyl alcohol (over-reduction). What happened?

-

Cause: The stable chelate collapsed during the reaction, allowing a second hydride attack.

-

Fix: Ensure the temperature remained at -78 °C. If using LiAlH₄, switch to DIBAL-H. Ensure your quench is acidic enough to destroy excess hydride before the intermediate hydrolyzes.

Q: My yield is low, and I see starting material.

-

Cause: The bulky DIBAL-H is hindered by the ortho-fluorine atom.

-

Fix: Warm the reaction slowly to -40 °C. Do not exceed 0 °C.

Module B: Synthesis of Ketones (Nucleophilic Substitution)

Goal: Convert the Weinreb amide to a ketone (e.g., Acetophenone derivative) using Grignard reagents.

The Protocol (Grignard Addition)

Warning: Do not use Organolithium reagents (R-Li) if possible. The 3-bromo group is prone to Lithium-Halogen exchange, which will scramble your aromatic ring. Use Grignard reagents (R-MgBr/Cl), which are less likely to exchange with the bromine at low temperatures.

Step-by-Step Guide:

-

Solvent: Anhydrous THF (Ether is acceptable but THF stabilizes the intermediate better).

-

Temperature: -20 °C to 0 °C .

-

Addition: Add R-MgX (1.5 equiv) slowly.

-

Quench: Hydrolyze with dilute HCl. This is the step where the N-methoxy-N-methylamine is ejected.

Troubleshooting Module B

Q: I see a "dimer" or complex mixture.

-

Cause: Lithium-Halogen exchange occurred (if using R-Li), or the Grignard attacked the aryl ring (SNAr) due to the activation by the 2-fluoro group.

-

Fix: Use Knochel-Hauser base (TMPMgCl·LiCl) to generate your nucleophile if complex, or strictly control temperature. Ensure your Grignard is free of metallic Mg particles.

Module C: Reductive Lysis to Secondary Amides

Goal: You want to strip the methoxy group to form 3-bromo-2-fluoro-N-methylbenzamide . Note: This is a specialized transformation, often used if the Weinreb amide was synthesized inadvertently or if the N-O bond needs to be broken for metabolic stability studies.

The Protocol (SmI₂ Method)

Samarium(II) iodide (SmI₂) is the gold standard for chemically selective N-O bond cleavage without touching the carbonyl or the aryl bromide.

Step-by-Step Guide:

-

Reagent: SmI₂ (2.5 equiv) in THF.

-

Additive: Water or alcohol (proton source) is required.

-

Reaction: Stir at room temperature. The solution will change from deep blue to yellow/white as Sm(II) oxidizes to Sm(III).

-

Mechanism: Single Electron Transfer (SET) breaks the N-O bond, followed by protonation.[1]

Visualizing the Mechanism

The success of your experiment relies on the stability of the Five-Membered Chelate . If this chelate fails to form or collapses too early, you will get side products.

Caption: The "Weinreb Chelate" (Yellow Node) prevents the expulsion of the leaving group until the acidic workup, ensuring mono-addition.

Reference Data & Compatibility

Reagent Compatibility Table

| Reagent | Outcome | Risk Level | Notes |

| DIBAL-H | Aldehyde | Low | Recommended. Keep cold (-78°C). |

| LiAlH₄ | Aldehyde/Alcohol | High | Risk of over-reduction due to 2-F activation. |

| R-MgBr | Ketone | Medium | Safe for 3-Br if T < 0°C. |

| R-Li | Ketone/Mixture | Critical | AVOID. High risk of Br/Li exchange. |

| SmI₂ | Methylamide | Low | Specific for N-O bond lysis (retaining N). |

References

-

Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

-

Keck, G. E.; McHardy, S. F.; Wager, T. T. (1995).[2] "Reductive Cleavage of N-O Bonds in Hydroxylamine and Hydroxamic Acid Derivatives Using SmI2/THF". Tetrahedron Letters, 36(41), 7419-7422. Link

-

Murphy, J. A., et al. (2008).[1] "Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor". Synlett, 2008(14), 2132-2136. Link

-

Featherston, A. L., et al. (2025). "Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents". ResearchGate.[3] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide before handling.

Sources

improving solubility of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide for reactions

Technical Support Ticket: #SOL-WB-3B2F Subject: Solubility Optimization for 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering solubility limitations with 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (referred to hereafter as Compound A ). This scaffold combines a Weinreb amide functionality with an electron-deficient aryl core. The ortho-fluorine atom introduces a high dipole moment and distinct crystal packing forces that often lead to unexpected precipitation, particularly in non-polar solvents or at cryogenic temperatures required for organometallic chemistry.

This guide provides a validated troubleshooting framework to resolve these solubility bottlenecks, focusing on solvent switching , chaotropic additives , and temperature management .

Module 1: Solvent Selection Matrix

User Question: I am currently using THF, but Compound A precipitates upon cooling to -78°C. What are my alternatives?

Technical Resolution: Standard THF often fails for halogenated Weinreb amides at cryogenic temperatures due to its limited capacity to solvate the dense, polar crystal lattice of fluorinated benzamides. We recommend transitioning to 2-Methyltetrahydrofuran (2-MeTHF) .[1]

Why it works:

-

Lipophilicity: The additional methyl group in 2-MeTHF lowers the dielectric constant slightly but increases lipophilic interactions, better matching the fluorinated aryl ring of Compound A.

-

Cryogenic Stability: 2-MeTHF remains fluid and retains higher solvation power at lower temperatures compared to THF.

-

Process Efficiency: It is immiscible with water (unlike THF), simplifying the workup of Weinreb ketone syntheses by preventing the formation of "rag layers" (emulsions) common with amphiphilic amides.

Solvent Performance Data for Compound A (Estimated at 0.5 M):

| Solvent | Solubility (25°C) | Solubility (-78°C) | Workup Suitability | Recommendation |

| THF | High | Poor (Precipitates) | Low (Miscible with H₂O) | Standard (Avoid at low temp) |

| 2-MeTHF | Very High | Moderate | High (Clean separation) | Preferred |

| DCM | High | N/A (Freezes) | Moderate | Good for amide coupling, not Grignard |

| Toluene | Low | Very Poor | Moderate | Requires Co-solvent (e.g., THF) |

| CPME | Moderate | Low | High | Green Alternative |

Module 2: The "Turbo" Solubilization Protocol (LiCl Additive)

User Question: I am trying to react Compound A with a Grignard reagent, but the reaction mixture turns into a thick slurry, stalling the conversion. How do I fix this?

Technical Resolution: The slurry formation is likely due to the aggregation of the magnesiated intermediate or the initial insolubility of the amide-magnesium complex. The solution is the addition of Lithium Chloride (LiCl) , utilizing the "Turbo Grignard" principles established by Knochel et al.[2]

The Protocol:

-

Stoichiometry: Add 1.0 - 1.2 equivalents of anhydrous LiCl (dissolved in THF) relative to Compound A before cooling the reaction.

-

Mechanism: LiCl breaks up the polymeric aggregates of the Weinreb amide and the organomagnesium species by forming soluble monomeric species (e.g., R-MgX·LiCl).[2][3][4]

-

Result: This maintains a homogeneous solution even at -20°C or 0°C, significantly accelerating reaction kinetics.

Visualizing the LiCl Effect:

Figure 1: Mechanism of LiCl-mediated solubilization. LiCl disrupts intermolecular aggregation, converting insoluble clusters into soluble monomeric complexes.

Module 3: Temperature Management for Weinreb Amides

User Question: Do I really need to run this reaction at -78°C? The solubility is killing my yield.

Technical Resolution: No. Unlike acid chlorides or esters, Weinreb amides are exceptionally stable against over-addition (double alkylation) because the stable tetrahedral intermediate prevents the ketone from forming until the acidic workup.

Optimization Steps:

-

Raise Temperature: You can safely perform Grignard or Organolithium additions to Compound A at 0°C or even Room Temperature in many cases.

-

Benefit: At 0°C, the solubility of Compound A in THF or 2-MeTHF is exponentially higher than at -78°C, likely resolving your precipitation issue immediately without changing solvents.

-

Caution: If you are performing a Lithium-Halogen Exchange on the bromine (at position 3) rather than attacking the amide, you must stay below -60°C to prevent the "aryl anion" from attacking its own amide tail (self-immolation).

Module 4: Workflow Decision Tree

Use this logic flow to determine the correct solubility fix based on your specific reaction type.

Figure 2: Decision matrix for selecting the appropriate solubility enhancement strategy based on reaction intent.

References & Validated Sources

-

2-MeTHF vs. THF: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 2012.

-

Validates the superior solubility and workup characteristics of 2-MeTHF for organometallics.

-

-

LiCl Solubilization (Turbo Grignard): Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.

-

The authoritative source on using LiCl to break up aggregates and improve solubility.

-

-

Weinreb Amide Stability: Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981.

-

Foundational text confirming stability at higher temperatures (0°C to RT).

-

-

Green Solvent Selection: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016.

-

Provides environmental and physical property data supporting solvent switching.

-

Sources

Technical Support Center: Preventing Debromination in Coupling Reactions

[1]

Status: Active Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: #DEBROM-001

Welcome to the Advanced Troubleshooting Hub

You are likely here because your LCMS trace shows a significant peak at [M-Br+H] . You attempted a cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi), but instead of forming a C-C or C-N bond, your aryl halide simply "reduced" to the parent arene.

This is Hydrodehalogenation (often called debromination). It is not random; it is a mechanistic competition. To stop it, we must shift the kinetic favorability back toward the desired reductive elimination.

Module 1: Diagnostic Triage (The "Why" Analysis)

User Question: I see the reduced byproduct (Ar-H). Is my starting material reacting with water?

Technical Analysis: Rarely. Aryl bromides are stable to water. The reduction is occurring on the Palladium metal center.[1] This is a "Hydride Hijack."

The Mechanism of Failure: